molecular formula C15H12O6 B228078 Micromelin CAS No. 15085-71-9

Micromelin

Cat. No.: B228078
CAS No.: 15085-71-9
M. Wt: 288.25 g/mol
InChI Key: VIORQNDMAWQQCV-QNIGDANOSA-N
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Description

Micromelin is an organic compound belonging to the class of coumarins. It is a white crystalline powder with the chemical formula C15H12O6 and a molecular weight of 288.25 g/mol . This compound is known for its low solubility in water but is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. It is primarily used as a fluorescent brightening agent in pigments and dyes, producing a blue fluorescence that enhances the brightness and whiteness of materials .

Biochemical Analysis

Biochemical Properties

Micromelin interacts with various enzymes, proteins, and other biomolecules. It is rich in coumarins, polyoxygenated flavonoids, phenylpropanoic acid derivatives, quinolone alkaloids, and carbazole alkaloids . These interactions contribute to the role of this compound in biochemical reactions.

Cellular Effects

It is known that the bioactive compounds in this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Micromelin can be synthesized through a multi-step process starting from benzaldehyde and acetophenone. The initial step involves the condensation of benzaldehyde with acetophenone to form chalcone. This intermediate is then subjected to cyclization and oxidation reactions to yield this compound. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The process involves the use of high-purity starting materials and solvents to achieve a high yield and purity of the final product. The synthesized this compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Micromelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different physical and chemical properties.

Scientific Research Applications

Micromelin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Micromelin is unique among coumarins due to its specific structural features and fluorescence properties. Similar compounds include:

This compound stands out due to its specific applications in industrial and scientific research, particularly in fields requiring high fluorescence intensity and stability .

Biological Activity

Micromelin, a compound derived from Micromelum minutum, has garnered attention for its diverse biological activities, particularly in the realm of cytotoxicity against various cancer cell lines and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Composition

This compound is classified as a coumarin derivative with the molecular formula C15H12O6C_{15}H_{12}O_6. It is one of several bioactive compounds isolated from Micromelum minutum, which is known for its traditional medicinal uses, including treatment for fever and skin infections.

Cytotoxic Activity

The cytotoxic effects of this compound have been extensively studied across various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) of this compound and other compounds extracted from Micromelum minutum.

Cell Line Compound IC50 (µg/mL)
CEM-SS (T-lymphoblastic leukemia)This compound9.2
KKU-100 (cholangiocarcinoma)This compound9.2
KB (human epidermoid carcinoma)Murralonginol17.8
K562 (leukemia)Clauslactone E12.1
NCI-H187 (lung cancer)Clauslactone E10.4

Research indicates that this compound's cytotoxic effects may be mediated through the induction of apoptosis in cancer cells. A study highlighted the role of mahanine, another compound from Micromelum minutum, which activates apoptotic pathways in U937 human leukemia cells. The mechanism involves:

  • Mitochondrial Dysfunction : Loss of mitochondrial membrane permeability leading to cytochrome c release.
  • Caspase Activation : Activation of caspases, particularly caspase-3, which is crucial for the execution phase of apoptosis.
  • Energy Depletion : Decreased levels of cellular ATP contribute to cell death.

Case Studies and Research Findings

  • Cytotoxicity Against Cholangiocarcinoma :
    • In a study involving cholangiocarcinoma cell line KKU-100, this compound exhibited significant cytotoxicity with an IC50 value of 9.2 µg/mL, indicating strong potential as a therapeutic agent against this type of cancer .
  • Leukemia Cell Lines :
    • The cytotoxic activity against K562 and K562/ADM leukemia cells was evaluated using the MTT assay, revealing that this compound has an IC50 value of 9.2 µg/mL, supporting its potential use in leukemia treatment .
  • Human Epidermoid Carcinoma :
    • Murralonginol, another compound from the same plant, showed weak cytotoxicity against KB cells with an IC50 value of 17.8 µg/mL, suggesting that while this compound is effective against certain cancers, its efficacy may vary across different cell types .

Properties

IUPAC Name

7-methoxy-6-[(1S,2S,5S)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIORQNDMAWQQCV-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H](O1)[C@@H](OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934105
Record name 7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15085-71-9
Record name Micromelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15085-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Micromelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015085719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Micromelin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Micromelin and where is it found?

A1: this compound is a natural coumarin compound first isolated from the rutaceous species Micromelum minutum (Forst. f.) Seem. [] It is also found in other Micromelum species like Micromelum integerrimum and Micromelum glanduliferum. [, ]

Q2: What is the molecular formula and structure of this compound?

A2: this compound has the molecular formula C15H12O6. [] It is characterized by a coumarin skeleton with a five-membered epoxy lactone ring fused to it. The structure also includes a methoxy group at the 7-position of the coumarin ring. [, ]

Q3: Has the absolute configuration of this compound been determined?

A3: Yes, the absolute configuration of this compound has been determined as (1R,2R,5R) for the chiral centers on the epoxy lactone ring. This was established through X-ray crystallography studies. []

Q4: Have any derivatives of this compound been isolated?

A6: Yes, several derivatives of this compound, named hydramicromelins A-C, have been isolated from Micromelum integerrimum. [] These compounds are epimers of this compound, meaning they have the same structural formula and planar structure but differ in the three-dimensional orientation of atoms around one or more chiral centers. []

Q5: Are there any analytical methods used to characterize and study this compound?

A7: Various spectroscopic techniques are employed to characterize and study this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [] NMR helps determine the structure and connectivity of atoms within the molecule, while MS provides information about the molecular weight and fragmentation pattern. Additionally, X-ray crystallography has been used to determine the absolute configuration of this compound. []

Q6: Are there any known structure-activity relationship (SAR) studies on this compound?

A8: While extensive SAR studies haven't been conducted, the antitumor activity of this compound and the inactivity of its derivative, deoxythis compound, suggest that the intact epoxy lactone ring is crucial for its biological activity. [] This finding could guide future research exploring the SAR of this compound and its derivatives.

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